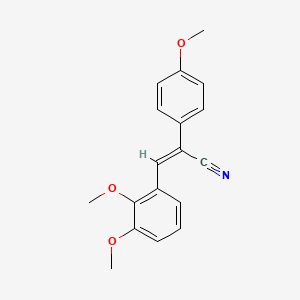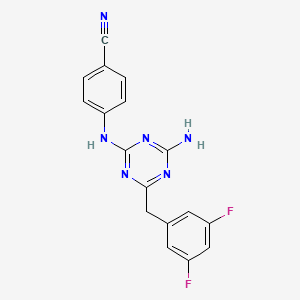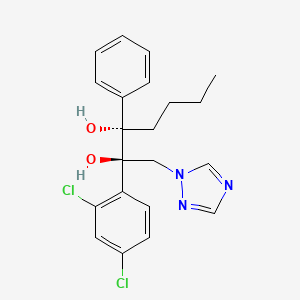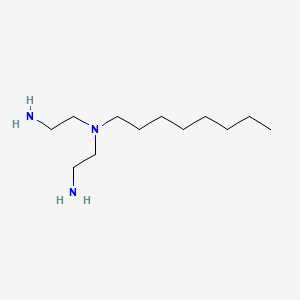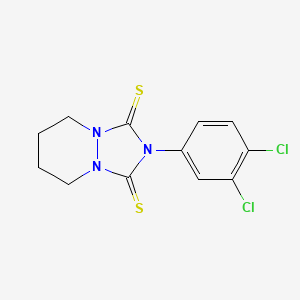
4-(Hydroxy(oxido)amino)-N'-(3-phenyl-2-propenylidene)benzenesulfonohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a hydroxy(oxido)amino group, a phenyl-propenylidene moiety, and a benzenesulfonohydrazide structure, which contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonohydrazide core: This can be achieved by reacting benzenesulfonyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the phenyl-propenylidene moiety: This step involves the condensation of the benzenesulfonohydrazide intermediate with cinnamaldehyde (3-phenyl-2-propenal) in the presence of an acid catalyst.
Addition of the hydroxy(oxido)amino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
化学反応の分析
Types of Reactions
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl-propenylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学的研究の応用
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用機序
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in redox reactions, while the phenyl-propenylidene moiety can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4-Methyl-2,6-bis(3-phenyl-2-propenylidene)cyclohexanone
- 1-((3-phenyl-2-propenylidene)amino)pyridinium iodide
Uniqueness
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various research fields.
特性
CAS番号 |
6288-08-0 |
|---|---|
分子式 |
C15H13N3O4S |
分子量 |
331.3 g/mol |
IUPAC名 |
4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)14-8-10-15(11-9-14)23(21,22)17-16-12-4-7-13-5-2-1-3-6-13/h1-12,17H/b7-4+,16-12+ |
InChIキー |
BWMATZJVVOZBAS-JAFAMXRVSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


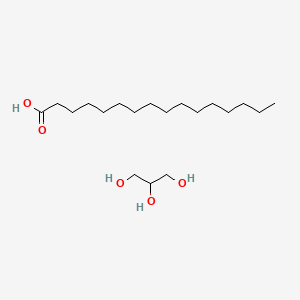
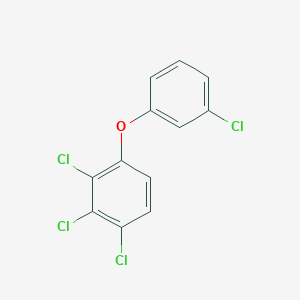

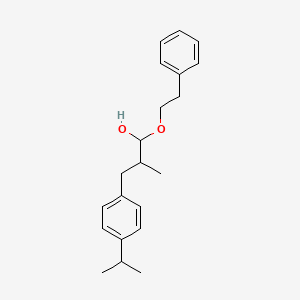

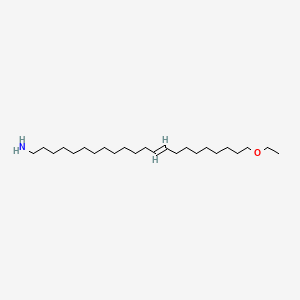

![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)

